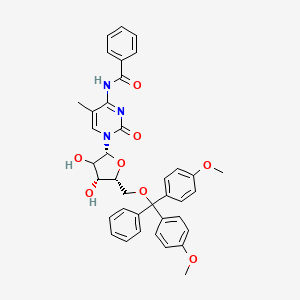
N4-Benzoyl-5'-O-DMT-5-methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Benzoyl-5’-O-DMT-5-methylcytidine is a cytidine analog, which means it is a modified version of the nucleoside cytidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMT-5-methylcytidine typically involves the protection of the hydroxyl groups and the amino group of cytidine. The process includes:
Protection of the 5’-hydroxyl group: This is achieved by using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the amino group: The amino group at the 4-position is protected by benzoylation using benzoyl chloride (Bz-Cl) in the presence of a base like triethylamine.
Methylation: The 5-position of the cytidine is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for N4-Benzoyl-5’-O-DMT-5-methylcytidine involve similar steps but are scaled up and optimized for higher yields and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Benzoyl-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N4-Benzoyl-5’-O-DMT-5-methylcytidine oxide, while reduction can yield N4-Benzoyl-5’-O-DMT-5-methylcytidine alcohol .
Applications De Recherche Scientifique
N4-Benzoyl-5’-O-DMT-5-methylcytidine has several scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides for various research purposes.
Biology: Acts as a cytidine analog to study DNA methylation and its effects on gene expression.
Industry: Utilized in the production of antisense drugs and other therapeutic oligonucleotides
Mécanisme D'action
N4-Benzoyl-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, making it a valuable tool in cancer research and therapy. The compound targets the active site of DNA methyltransferases, preventing them from methylating cytosine residues in DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Benzoyl-5’-O-DMT-3’-O-(2-methoxyethyl)-5-methylcytidine: Another cytidine analog with similar applications but different protective groups.
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine: A deoxy version of the compound, used in similar research applications.
Uniqueness
N4-Benzoyl-5’-O-DMT-5-methylcytidine is unique due to its specific protective groups and its ability to inhibit DNA methyltransferases effectively. This makes it particularly useful in studying DNA methylation and developing anti-cancer therapies .
Propriétés
Formule moléculaire |
C38H37N3O8 |
|---|---|
Poids moléculaire |
663.7 g/mol |
Nom IUPAC |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32+,33?,36-/m1/s1 |
Clé InChI |
QCKRNDPKDFQXCO-OWYLFCLSSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
SMILES canonique |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


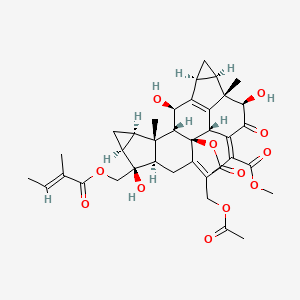
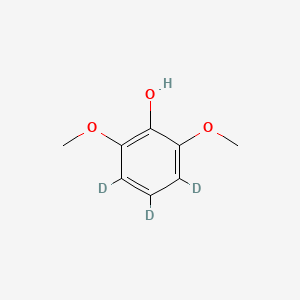
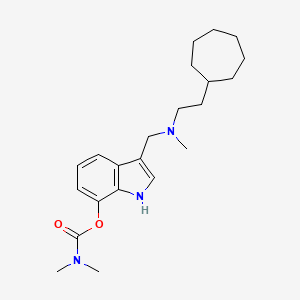
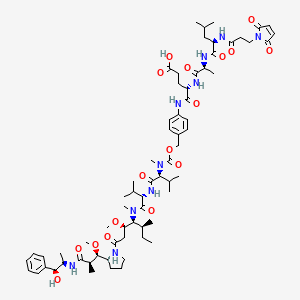
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)

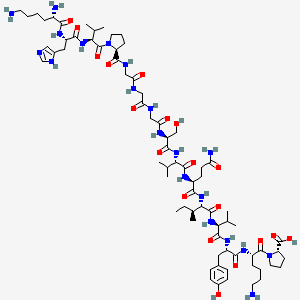

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
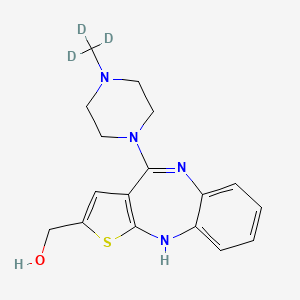
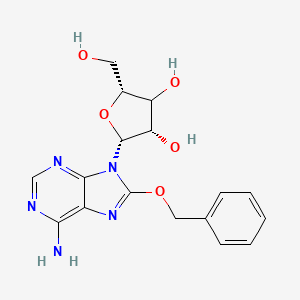


![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)
